7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid
Overview
Description
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is a complex organic compound with a molecular formula of C14H18N2O4 and a molecular weight of 278.3 g/mol . This compound is known for its unique structure, which includes a naphthyridine core and a tert-butoxycarbonyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a naphthyridine derivative with tert-butyl chloroformate under basic conditions to introduce the tert-butoxycarbonyl group . The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthyridine core, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid
- Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate
- (6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Uniqueness
What sets 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid apart from similar compounds is its unique naphthyridine core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-5-4-10-9(8-16)6-15-7-11(10)12(17)18/h6-7H,4-5,8H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMOUCKEBWITHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126653 | |
Record name | 2,7-Naphthyridine-2,5(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250999-71-3 | |
Record name | 2,7-Naphthyridine-2,5(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1250999-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Naphthyridine-2,5(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401126653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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